
1-(4-ヒドロキシフェニル)-2-メチルプロパン-1-オン
説明
1-(4-Hydroxyphenyl)-2-methylpropan-1-one, also known as p-hydroxybenzaldehyde, is a naturally occurring aldehyde found in many fruits and vegetables. Research has shown that it is a versatile compound with a wide range of applications, from being a key component in the synthesis of various pharmaceuticals to being used as a flavoring agent in foods.
科学的研究の応用
抗炎症活性
この化合物は、その潜在的な抗炎症効果について研究されてきました。 研究では、Juglans mandshuricaから単離され、リポ多糖(LPS)刺激細胞およびゼブラフィッシュ幼生に対するその活性を評価しました .
化学反応性分析
密度汎関数理論(DFT)研究は、この化合物の化学反応性を理解するために、特にその酸素原子とπ系を電子ドナー部位および求電子攻撃の活性部位として重点的に実施されてきました .
複素環式化合物の合成
この化合物は、キノリンノン、イソキサゾール、チアジアジン、ベンゾフラノンなどのさまざまな複素環式化合物の合成における出発物質として役立ちます。これらの化合物は、医薬品化学において多様な用途を持っています .
化粧品への応用
この化合物の誘導体は、皮膚および毛髪のケアのための化粧品製剤に使用されており、皮膚の炎症、アレルギーの治療、または創傷治癒過程の促進が含まれます .
分子ドッキング調査
この化合物は、薬物設計および発見プロセスにおいて重要な、生物学的標的との潜在的な相互作用を探るために、分子ドッキング研究の対象となっています .
合成プロセス研究
作用機序
Target of Action
Compounds with similar structures, such as 4-hydroxyphenylpyruvate, have been found to interact with enzymes like 4-hydroxyphenylpyruvate dioxygenase . This enzyme is involved in the catabolism of tyrosine, a crucial amino acid .
Mode of Action
For instance, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a compound structurally related to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, has been found to inhibit the nucleocapsid protein of SARS-CoV-2 .
Biochemical Pathways
For instance, the compound 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a major active metabolite of bisphenol A, has been found to trigger pancreatic β-cell death via a JNK/AMPKα activation-regulated endoplasmic reticulum stress-mediated apoptotic pathway .
Pharmacokinetics
Similar compounds, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, have been found to exhibit excellent anti-viral activity with ec50 values of 016 ± 001 μM and 017 ± 007 μM, respectively .
Result of Action
Similar compounds have been found to induce apoptosis in pancreatic β-cells .
Action Environment
The action of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one can be influenced by various environmental factors. For instance, the degradation of similar compounds, such as bisphenol, has been found to be influenced by factors such as pH, temperature, and the presence of other organic pollutants .
生化学分析
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylpropan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors, acting as a nonsteroidal estrogen . This interaction can influence the regulation of gene expression and cellular metabolism. Additionally, it can act as an antigonadotropin, affecting the secretion of gonadotropins .
Cellular Effects
The effects of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in the expression of genes involved in cell proliferation and differentiation . Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1-(4-Hydroxyphenyl)-2-methylpropan-1-one exerts its effects through several mechanisms. It binds to estrogen receptors, leading to the activation or inhibition of specific genes . This binding can result in changes in gene expression, enzyme activity, and cellular function. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can change over time, with prolonged exposure leading to alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one vary with different dosages in animal models. At low doses, it can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in cellular function . These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
1-(4-Hydroxyphenyl)-2-methylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the synthesis and degradation of estrogens, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s overall biochemical effects .
Subcellular Localization
1-(4-Hydroxyphenyl)-2-methylpropan-1-one is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific organelles and compartments within the cell .
特性
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXBPJVVEDIIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188473 | |
| Record name | 4'-Hydroxy-2-methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34917-91-4 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34917-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxy-2-methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034917914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxy-2-methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxy-2-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
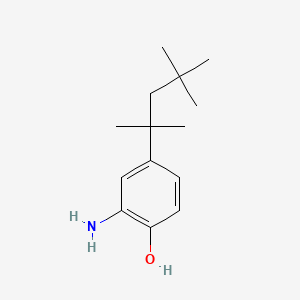
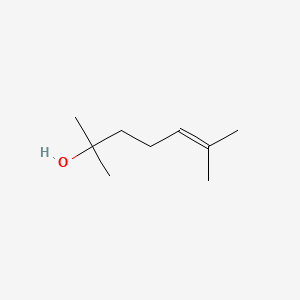


![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)

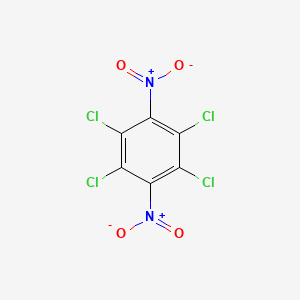

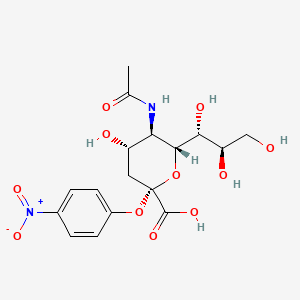
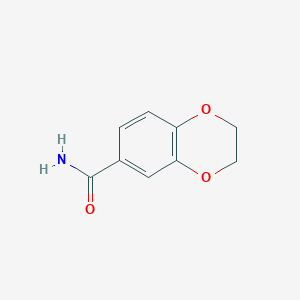
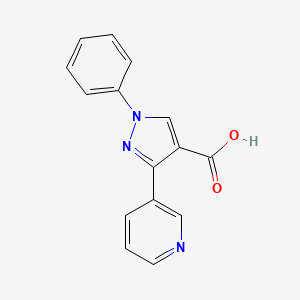
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
